Nitrobenzylbromide

説明

Significance of Nitrobenzylbromides as Versatile Reagents

Nitrobenzylbromides serve as highly versatile reagents and key building blocks in the synthesis of a wide array of complex organic molecules. Their unique chemical properties, particularly their reactivity, make them indispensable tools for chemists. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the benzyl (B1604629) bromide moiety, rendering it highly susceptible to nucleophilic substitution reactions ketonepharma.com. This reactivity allows for the facile formation of diverse derivatives, including ethers, amines, and esters, which can be further elaborated into more intricate structures ketonepharma.com.

A primary application of nitrobenzylbromides is their role as protecting groups for sensitive functionalities during multi-step syntheses ketonepharma.comontosight.aia2bchem.com. For instance, 4-nitrobenzyl bromide (p-nitrobenzyl bromide) is widely utilized to protect various functional groups, as the nitrobenzyl group can be removed under mild conditions ketonepharma.com. Similarly, 2-nitrobenzyl bromide (o-nitrobenzyl bromide) is employed for the introduction of the 2-nitrobenzyl protecting group, notably in peptide synthesis and for caging unprotected cysteine-containing or thiophosphorylated peptides in aqueous solution ontosight.aia2bchem.comfishersci.se. The photo-induced cleavage of the 2-nitrobenzyl group, allowing for the controlled release of functional groups under mild conditions, makes it a valuable tool in areas such as drug delivery systems, polymer chemistry, and bioconjugation strategies a2bchem.com.

Beyond their role as protecting groups, nitrobenzylbromides are vital intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialized materials ketonepharma.comontosight.aia2bchem.comchemimpex.comguidechem.com. In the pharmaceutical industry, they facilitate the creation of drug intermediates and bioactive molecules, enabling the stepwise synthesis of complex drug candidates ketonepharma.comchemimpex.com. In material science, they contribute to the production of polymers and resins, imparting desired physical and chemical properties ketonepharma.comchemimpex.com. Furthermore, 4-nitrobenzyl bromide has been used as a derivatizing agent in analytical chemistry, improving the detection and analysis of various compounds, and as a reagent for the identification of acids and phenols by converting them into their p-nitrobenzyl esters and ethers ketonepharma.comchemimpex.combiosynth.com.

The versatility of nitrobenzylbromides stems from their ability to participate in a range of reactions, including nucleophilic substitution and reduction of the nitro group to an amine ontosight.ai. This broad reactivity profile underscores their significance as essential reagents for developing novel compounds and materials across medicinal chemistry, materials science, and chemical biology a2bchem.com.

Historical Development of Research on Nitrobenzylbromides

The research into nitrobenzylbromides has evolved significantly since their early appearances in chemical literature. Historically, p-nitrobenzyl bromide has been prepared through various methods, including the bromination of p-nitrotoluene, the treatment of p-nitrobenzyl alcohol with hydrobromic acid, and the nitration of benzyl bromide orgsyn.org. Early investigations into these compounds date back to the early 20th century, with researchers like Reid, Lyons, and Brewster contributing to their synthesis and understanding orgsyn.org. For example, studies by Reid and Lyons in the 1910s explored the chemistry of p-nitrobenzyl bromide orgsyn.org.

Initially, these compounds were recognized for their utility in qualitative analysis, such as the identification of acids and phenols by converting them into their corresponding p-nitrobenzyl esters and ethers ketonepharma.combiosynth.comorgsyn.org. This early application highlighted their ability to react predictably with specific functional groups.

Over time, as synthetic organic chemistry advanced, the focus shifted towards leveraging the unique reactivity of the nitrobenzyl moiety for more complex transformations. The development of protecting group strategies, particularly the use of the nitrobenzyl group due to its cleavability under mild conditions (including photolytic cleavage for 2-nitrobenzyl derivatives), marked a significant milestone in their application ketonepharma.coma2bchem.comfishersci.se. This evolution transformed nitrobenzylbromides from simple identification reagents into sophisticated tools for multi-step organic synthesis, enabling the construction of intricate molecular architectures relevant to pharmaceuticals, agrochemicals, and advanced materials ketonepharma.comontosight.aia2bchem.comchemimpex.comguidechem.com. Recent research continues to explore their utility, including their electrochemical behavior and the development of greener synthetic routes for their production rsc.orgresearchgate.net.

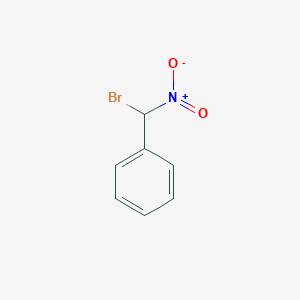

Structure

2D Structure

3D Structure

特性

CAS番号 |

42157-97-1 |

|---|---|

分子式 |

C7H6BrNO2 |

分子量 |

216.03 g/mol |

IUPAC名 |

[bromo(nitro)methyl]benzene |

InChI |

InChI=1S/C7H6BrNO2/c8-7(9(10)11)6-4-2-1-3-5-6/h1-5,7H |

InChIキー |

FUMLKAFCVQJVEZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C([N+](=O)[O-])Br |

製品の起源 |

United States |

Advanced Synthetic Methodologies for Nitrobenzylbromide Isomers

Purification and Isolation Techniques for Nitrobenzylbromides

The isolation and purification of nitrobenzylbromide isomers often involve a combination of techniques tailored to the specific properties of each isomer and the composition of the crude reaction mixture. These methods aim to remove unreacted starting materials, by-products, and other isomeric impurities to achieve the desired purity.

Recrystallization

Recrystallization is a widely employed and highly effective technique for the purification of nitrobenzylbromides, particularly for the para- and ortho-isomers, which are typically crystalline solids. This method leverages differences in solubility of the desired product and impurities in a chosen solvent system.

For p-nitrobenzyl bromide (PNBBr) , common recrystallization solvents include ligroin, ethanol (B145695), or a mixture of ethanol and water fishersci.casigmaaldrich.comamericanelements.com. A typical procedure involves dissolving the crude product in hot ligroin, treating it with decolorizing carbon (such as Norite) to remove colored impurities, filtering the hot solution, and then cooling it to induce crystallization sigmaaldrich.com. For instance, crude p-nitrobenzyl bromide with a melting point of 94–97°C can be purified by dissolving it in hot ligroin (b.p. 90–100°C) and cooling in an ice bath to yield a pale yellow product with a melting point of 97.5–99°C sigmaaldrich.com. Selective cold crystallization (0–5°C) from ethylene (B1197577) dichloride (EDC) has also been demonstrated as an effective method for PNBBr, facilitating the recycling of the mother liquor in subsequent batches and achieving high yields and purities fishersci.nosynhet.com. This approach can lead to a combined yield of isolated and recoverable PNBBr of 98.30% with respect to p-nitrotoluene consumed, with a purity of 96.9% by weight fishersci.nosynhet.com.

For o-nitrobenzyl bromide , recrystallization from aqueous ethanol or petroleum ether (sherwood oil) has been reported to yield white crystalline products. For example, purification by crystallization from ethanol can yield 4-nitrobenzyl bromide (p-isomer) with an 80% yield and a melting point of 96-99°C americanelements.com. Another procedure for o-nitrobenzyl bromide involves dissolving the crude product in petroleum ether, cooling the solution to -5 to -10°C for crystallization, followed by centrifugation and washing with cold petroleum ether to obtain a white solid product with a purity of 98.5%.

Distillation

While fractional distillation can be challenging for separating this compound isomers due to their close boiling points, it is a viable method for separating their nitrotoluene precursors and for removing residual solvents. For instance, a combined distillation/freezing method has been described for the effective separation of o- and p-nitrotoluene isomers. After the bromination reaction, unreacted toluene (B28343) or carbon tetrachloride solvent can be distilled off under reduced pressure americanelements.com. Distillation under reduced pressure has also been used for the purification of related compounds like o-nitrobenzaldehyde, which is derived from o-nitrobenzyl bromide.

Washing and Extraction

Post-reaction workup often involves multiple washing and extraction steps to remove water-soluble impurities, acids, and unreacted reagents. The crude organic phase is typically washed with ice-water, aqueous sodium bicarbonate solution (to neutralize any acidic by-products like HBr), and sometimes sodium sulfite (B76179) solution americanelements.com. Drying agents like magnesium sulfate (B86663) are then used to remove residual water from the organic layer americanelements.com. Solvents such as ethyl acetate (B1210297) or dichloroethane are employed for extraction or rinsing the solid product.

Filtration and Centrifugation

Filtration is an integral part of the crystallization process, used to separate the solid crystalline product from the mother liquor. Suction filtration, often using a Büchner funnel, is commonly employed sigmaaldrich.com. In industrial or larger-scale syntheses, centrifugation can be used for more efficient separation of the crystalline product from the liquid phase.

Chromatography

Chromatographic techniques, while sometimes considered more elaborate, offer high resolving power for separating complex mixtures, including positional isomers. Column chromatography can be used for the separation of isomers and purification of nitrobenzylbromides. For example, 4-methoxy-3-nitrobenzyl bromide has been purified using silica (B1680970) gel chromatography with a hexane/ethyl acetate solvent system. High-performance liquid chromatography (HPLC) is often used for analytical purposes to assess purity and monitor reaction progress, and can also be adapted for preparative-scale purification when high purity is required.

The table below summarizes key data related to the purification of common this compound isomers:

Table 1: Purification Data for this compound Isomers

| Compound | Purification Method(s) | Solvent(s) | Typical Purity (%) | Melting Point (°C) |

| 4-Nitrobenzyl bromide | Recrystallization, Cold Crystallization, Filtration | Ligroin, Ethanol, Ethanol/Water, Ethylene Dichloride (EDC) | 96.9 - 99.2 fishersci.nosynhet.com | 97.5–99 sigmaaldrich.com, 99.2 fishersci.no |

| 2-Nitrobenzyl bromide | Recrystallization, Washing, Distillation (reduced pressure), Centrifugation | Aqueous Ethanol, Petroleum Ether (Sherwood Oil), Dichloroethane | 84.5 - 98.5 | 45–47 |

| 3-Nitrobenzyl bromide | Recrystallization (implied, as a solid) | (Specific solvents not detailed in search results for purification) | >98 fishersci.ca | (Not explicitly found in search results for typical purified product) |

Mechanistic Investigations of Nitrobenzylbromide Reactivity

Nucleophilic Substitution Reactions of Nitrobenzylbromides

Nitrobenzylbromides readily undergo nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles fishersci.nonih.govnih.govcenmed.comfishersci.co.uk. This reactivity allows for the introduction of diverse functional groups into target molecules fishersci.no. Common nucleophiles that react with nitrobenzylbromides include amines, thiols, and alkoxides fishersci.nonih.govnih.govfishersci.co.ukwikipedia.orgfishersci.com. For instance, reactions with sodium azide (B81097), potassium thiocyanate, and sodium methoxide (B1231860) are commonly observed nih.govfishersci.com. Products typically include ethers, amines, esters, azides, thiocyanates, and thioethers nih.govnih.govfishersci.com.

Influence of the Nitro Group on Benzylic Electrophilicity

The nitro group, being a strong electron-withdrawing group, significantly enhances the electrophilicity of the benzylic carbon in nitrobenzylbromides fishersci.nonih.govnih.govfishersci.co.ukwikipedia.org. This electronic activation makes the benzylic carbon more susceptible to nucleophilic attack fishersci.nonih.govfishersci.co.uk. Specifically, a para-nitro group stabilizes the transition state of SN2 reactions through resonance and inductive effects, leading to accelerated reactivity at the benzylic position nih.gov. Comparative studies have demonstrated substantial rate enhancements, ranging from 10 to 100-fold, for nitrobenzylbromides compared to their non-nitro analogs, such as benzyl (B1604629) bromide nih.gov.

| Compound Type | Relative SN2 Reaction Rate Enhancement (vs. Benzyl Bromide) | Reference |

| Nitrobenzyl Bromide | 10-100x | nih.gov |

| Non-nitro Analog | 1x (baseline) | nih.gov |

The leaving group ability also plays a crucial role; bromide is a superior leaving group compared to chloride, resulting in significantly higher reactivity in SN2 reactions for nitrobenzyl bromide compared to its chloride analog nih.gov.

Reactivity with Soft Nucleophiles and Functional Group Compatibility

Nitrobenzylbromides are particularly effective in reactions with soft nucleophiles, facilitating the efficient formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds fishersci.co.uk. Examples of such reactions include condensation with mercaptoacetic acid to produce thioether derivatives fishersci.nowikipedia.orgfishersci.com. The compound's reactivity with thiophenoxide and methoxide ions has also been studied, showing varying relative reactivities depending on the p-substituent wikipedia.org. Hydrazine and hydroperoxide ion are also known nucleophiles that react with nitrobenzyl bromides indiamart.com.

A notable advantage of nitrobenzylbromides in organic synthesis is their broad functional group compatibility fishersci.dknih.gov. The nitrobenzyl moiety itself can serve as a photolabile protecting group for sensitive functional groups like alcohols, carboxylic acids, thiols, and amines in multi-step syntheses nih.govfishersci.co.uk. This allows for selective protection and deprotection, making it a valuable tool in complex molecular constructions nih.govnih.gov.

Radical Reaction Pathways of Nitrobenzylbromides

Beyond their electrophilic nature, nitrobenzylbromides can also be activated through single-electron transfer (SET) processes, leading to radical reaction pathways fishersci.dkatamankimya.comcharchem.org. This alternative mode of reactivity offers unique opportunities for transformations not readily accessible via conventional electron-pair reactions fishersci.dk.

Single-Electron Transfer (SET) Processes

The initiation of radical pathways for nitrobenzylbromides often involves a single-electron transfer (SET) process. In this mechanism, the nitrobenzyl bromide accepts one electron, which subsequently leads to the elimination of the bromide ion and the generation of a corresponding nitrobenzyl radical intermediate fishersci.dkatamankimya.comfishersci.nlmissouri.edu.

N-heterocyclic carbene (NHC) catalysts have been shown to mediate these SET processes effectively, often utilizing an aldehyde as a formal reductant fishersci.comfishersci.dkcharchem.orgfishersci.nlfishersci.cafishersci.casigmaaldrich.com. Experimental evidence supporting the involvement of radical intermediates includes the inhibition of product formation by radical trapping agents like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) fishersci.comatamankimya.com. The formation of a radical-radical coupling adduct between TEMPO and the nitrobenzyl radical further confirms its presence atamankimya.com. Additionally, cyclic voltammetry studies indicate that nitrobenzyl bromide is preferentially reduced, supporting the mechanistic proposal that the SET process initially occurs on the nitrobenzyl bromide fishersci.comatamankimya.com.

Carbon-Halide Bond Cleavage Mechanisms

The one-electron reduction of nitrobenzyl bromide leads to the formation of an anion radical, which then undergoes the cleavage of the carbon-bromine bond missouri.edufishersci.ca. This process is often described as a dissociative electron transfer, where the breaking of the carbon-halogen bond occurs in concert with the electron transfer fishersci.ca. The outcome of this cleavage is the formation of a nitrobenzyl radical and a halide anion missouri.edu. The nitrobenzyl radical generated through this C-Br bond cleavage is relatively persistent at certain potentials, allowing for its subsequent participation in further reactions missouri.edu.

Dimerization and Coupling Reactions from Radical Intermediates

The nitrobenzyl radical intermediates generated via SET processes can participate in various dimerization and coupling reactions. A common outcome is the dimerization of the nitrobenzyl radical to form bibenzyl derivatives, such as 1,2-bis(4-nitrophenyl)ethane (B1197225) (also known as 4,4'-dinitrodibenzyl) missouri.eduwikipedia.orgciteab.comamericanelements.comamericanelements.com. This dimerization can proceed via a radical-radical coupling mechanism citeab.com.

Beyond dimerization, nitrobenzyl radicals can engage in coupling reactions with other substrates. For instance, they undergo formal 1,2-addition reactions with ketones to yield tertiary alcohol products fishersci.comatamankimya.comcharchem.org. Another significant coupling reaction involves the reductive cross-coupling of nitrobenzyl bromides with nitroalkenes via a formal 1,4-addition, mediated by NHC catalysis and SET processes fishersci.dkfishersci.nlfishersci.cafishersci.ca. In electrochemical reduction, excellent yields of the dimerized product have been observed, which are explained by a self-propagation mechanism americanelements.com.

Electrochemical Reduction Mechanisms of Nitrobenzyl Halides

The electrochemical reduction of nitrobenzyl halides, including nitrobenzyl bromide, proceeds through intricate mechanisms involving electron transfer steps coupled with chemical reactions. These processes are often studied using techniques such as cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy.

The electrochemical reduction of p-nitrobenzyl bromide initiates with a one-electron transfer, leading to the formation of an anion radical. This transient anion radical is highly reactive and undergoes subsequent transformations. A key step involves the breakage of the carbon-bromine (C-Br) bond, followed by an intramolecular electron transfer. The resulting free radical intermediate is ultimately transformed into p-nitrotoluene.

EPR spectroscopy has been instrumental in investigating these postulated radical intermediates in aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMFA) at room temperature. The nature of the reduction products obtained after the electrolysis process is dependent on the applied potential, which directly correlates with the evolution of the radical species. Generally, the reduction of organic halides involves the intermediacy of the anion radical of the starting molecule.

For instance, in the case of 4-nitrobenzyl iodide, the first one-electron reduction wave is irreversible and leads to the formation of the corresponding 4-nitrobenzyl radical and an iodide anion. Conversely, 4-nitrobenzyl fluoride (B91410) exhibits a reversible one-electron wave initially, followed by a subsequent irreversible one-electron wave. The 4-nitrobenzyl radical generated from the C-Br bond cleavage of the p-isomer is noted for its relative persistence at specific potentials. Through combined electrochemical techniques, the reduction potential of the nitrobenzyl radical has been estimated to be -1.68 V versus a saturated calomel (B162337) electrode (SCE).

Electrochemical reduction pathways for nitrobenzyl halides frequently involve Electron Transfer-Chemical Reaction (EC) or Electron Transfer-Chemical Reaction-Electron Transfer (ECE) mechanisms.

The ECE mechanism is characterized by two successive electron transfer steps interspersed by a chemical reaction. In this pathway, the second intermediate formed is typically easier to reduce (or oxidize) than the first, resulting in a net two-electron exchange per molecule that occurs in a stepwise fashion. For 4-nitrobenzyl halides, the electrochemical behavior of the p-isomer, as observed via cyclic voltammetry, shows a one-electron reduction wave, which supports the formation of a relatively stable radical upon C-Br bond cleavage. Controlled potential electrolysis is a common method employed for the electrosynthesis of nitrobenzyl halides, often conducted in solvents like DMF with appropriate supporting electrolytes.

Solvent and Base Effects on Reaction Outcomes

The choice of solvent and base significantly influences the reaction outcomes of nitrobenzyl bromide, affecting reaction rates, product distributions, and mechanistic pathways.

Kinetic studies on the solvolysis of o-nitrobenzyl bromide and p-nitrobenzyl bromide in various solvents reveal interesting trends. In most solvents, excluding aqueous fluoroalcohol, o-nitrobenzyl bromide reacts at a rate comparable to that of p-nitrobenzyl bromide. However, in aqueous fluoroalcohol solvents, the reactivity of o-nitrobenzyl bromide shows a negligible dependence on solvent nucleophilicity, suggesting that an ionization pathway is predominant.

The type of solvent can dictate the regioselectivity of certain reactions. Nonpolar solvents, such as carbon tetrachloride (CCl₄), are known to favor benzylic bromination. This is attributed to their ability to stabilize the transition state through hydrophobic interactions. Conversely, polar aprotic solvents, like DMFA, can promote competing electrophilic aromatic substitution reactions, which often lead to reduced yields of the desired benzylic product.

Table 1: Illustrative Solvent Influence on Benzylic vs. Aromatic Bromination

| Solvent | Dielectric Constant | Benzylic Bromination (%) | Aromatic Bromination (%) |

| Carbon Tetrachloride (CCl₄) | 2.24 | 72 | <5 |

| Chlorobenzene | 5.62 | 65 | - |

Note: Data adapted from a study on 3-fluoro-4-nitrobenzyl bromide, illustrating general solvent effects on benzylic bromination.

The nature of the base also plays a critical role in the reactivity of p-nitrobenzyl compounds, with product distributions varying based on the leaving group. When poor leaving groups such as chloride (Cl) or dimethylsulfonium (S⁺(Me)₂) are present, p,p'-dinitrostilbene is produced in good yields. For example, the reaction of p-nitrobenzyl chloride with hydroxide (B78521) ion in 50% aqueous dioxane yields a mixture of products, including 52.0% p,p'-dinitrostilbene, 43.9% cis- and trans-p,p'-dinitrostilbene oxides, and 3.2% p-nitrobenzyl alcohol, along with trace amounts of other compounds.

The presence of dissolved oxygen can significantly alter the reaction outcome; in such cases, no stilbene (B7821643) is produced, and the main product becomes cis- and trans-p,p'-dinitrostilbene oxides, accounting for 88% of the yield. The addition of radical scavengers, such as di-t-butyl nitroxide, has been shown to decrease both the reaction rate and the amount of stilbene produced, with larger quantities leading to complete inhibition of stilbene formation.

For compounds possessing good leaving groups, such as bromide (Br), iodide (I), or tosylate (OTs), only minor amounts of stilbene are formed. Instead, the primary product is typically the corresponding alcohol. In the specific case of p-nitrobenzyl bromide, the major product observed was p-nitrobenzyl alcohol (66.7%), with a smaller proportion of p,p'-dinitrobibenzyl ether (4.8%). Furthermore, the reaction of 4-nitrobenzyl bromide with soft bases can yield 1,2-bis(4-nitrophenyl)ethane (4,4'-dinitrobibenzyl) through an anion-radical mechanism. In carbene-catalyzed reductive coupling reactions involving nitrobenzyl bromide, N,N-diisopropylethylamine has been identified as an optimal base.

Strategic Applications of Nitrobenzylbromides in Advanced Organic Synthesis

Nitrobenzyl Groups as Protecting Group Strategies

Nitrobenzyl groups, particularly the ortho- (oNB) and para- (pNB) isomers, are widely employed in organic synthesis for the temporary protection of various functional groups. Their utility stems from their stability under a range of reaction conditions and their ability to be selectively removed, often under mild or light-controlled conditions fishersci.nouni.lugoogle.comchemimpex.comresearchgate.netgoogle.com.

Photolabile Protecting Groups for Controlled Release

Ortho-nitrobenzyl (oNB) derivatives are prominent as photolabile protecting groups (PPGs), enabling the controlled release of protected functionalities upon irradiation with light fishersci.nochemimpex.comnih.govgoogle.comsigmaaldrich.com. This feature is particularly advantageous in applications requiring spatiotemporal control, such as in biological systems where chemical deprotection methods might be impractical or detrimental chemimpex.comnih.govketonepharma.com. The mechanism of photodeprotection for o-nitrobenzyl compounds typically involves photo-tautomerization to an aci-nitro intermediate, which subsequently decomposes to release the deprotected moiety chemimpex.comnih.govsigmaaldrich.com. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) photocaging group is a notable example, utilized for spatiotemporal control in biomolecules, peptides, oligonucleotides, and proteins ontosight.ai. This group can be introduced chemically or biosynthetically onto proteins, allowing for non-covalent capture followed by light-controlled traceless decaging and release into solution ontosight.ai. The parent oNB system typically requires UV light (e.g., 365 nm) for photodeprotection, but strategies involving electron-donating substituents, such as methoxy (B1213986) groups, on the aromatic ring can shift the absorption to longer wavelengths (e.g., up to 420 nm), which is beneficial for in vivo applications where deeper light penetration is required chemimpex.com.

Protection of Amine Functionalities in Peptide Synthesis and Complex Molecules

Nitrobenzyl groups, especially p-nitrobenzyl (pNB) and o-nitrobenzyl (oNB), serve as effective protecting groups for amine functionalities in the synthesis of peptides and other complex molecules fishersci.nofishersci.cagoogle.comsigmaaldrich.com. In solid-phase peptide synthesis (SPPS), p-nitrobenzyl groups have been successfully employed to protect acid, hydroxyl, sulfhydryl, and amine substituents google.comsigmaaldrich.comamericanelements.com. This protection strategy offers orthogonality to other common protecting groups like Boc (acid-labile) and Fmoc (base-labile), as p-nitrobenzyl groups can be removed under mild acidic reducing conditions, for instance, using SnCl₂ in DMF, phenol, and HOAc google.comamericanelements.com. For instance, p-nitrobenzyl esters, ethers, thioethers, and carbamate (B1207046) derivatives have been used for the protection of functional groups in solution-phase peptide synthesis google.com. More recently, the o-nitrobenzyl group has been established as a robust temporary protective group for N-terminal cysteine residues in intermediate hydrazide fragments for chemical protein synthesis google.com. This group demonstrates stability to oxidative NaNO₂ treatment and allows for quantitative photodeprotection, providing a practical avenue for hydrazide-based native chemical ligation google.com. Beyond peptides, o- and p-nitrobenzyl groups have also been shown to be easily introducible and removable protecting groups for R₂N-H (including amides) and RO-H groups in the synthesis of polycyclic alkaloids like communesin F and perophoramidine (B1225730) caltech.edu.

Here is a summary of functional groups protected by nitrobenzyl groups:

| Functional Group Type | Nitrobenzyl Isomer | Protection Context / Application | Deprotection Method (if specified) |

| Amines (R₂N-H) | o-NB, p-NB | Peptide synthesis, complex molecules, anilines, ureas | Photolysis (oNB), SnCl₂/DMF/Phenol/HOAc (pNB), 20% aq NaOH in MeOH at 75 °C (oNB, pNB) fishersci.nocaltech.edugoogle.comgoogle.comsigmaaldrich.comgoogle.com |

| Carboxylic Acids | o-NB, p-NB | Photolabile release, esterification, agrochemicals | Photolysis (oNB), 20% aq NaOH in MeOH at 75 °C (pNB) fishersci.nochemimpex.comnih.govgoogle.com |

| Hydroxyls (RO-H) | o-NB, p-NB | Photolabile release, ether formation, phenols | Photolysis (oNB), 20% aq NaOH in MeOH at 75 °C (oNB, pNB) fishersci.nocaltech.educhemimpex.comresearchgate.netgoogle.comnih.govketonepharma.com |

| Phosphates | o-NB | Photolabile release, DNA architectures | Photolysis (oNB) chemimpex.comnih.gov |

| Thiols (Sulfhydryl) | p-NB, o-NB | Peptide synthesis (cysteine) | SnCl₂/DMF/Phenol/HOAc (pNB), Photolysis (oNB) google.comsigmaaldrich.com |

| Carbamates | p-NB | Solution-phase synthesis | google.com |

| Heterocycles (e.g., indoles, benzimidazole, 6-chlorouracil) | o-NB | Protection of N-H in heterocycles | 20% aq NaOH in MeOH at 75 °C caltech.edu |

Ester and Ether Formation for Carboxylic Acids and Phenols

Nitrobenzyl bromides are instrumental in the formation of esters from carboxylic acids and ethers from phenols. Specifically, p-nitrobenzyl bromide has been historically used as a reagent for the identification of various acids and phenols by converting them into their corresponding p-nitrobenzyl esters and ethers uni.lu. This conversion facilitates characterization due to the crystalline nature of these derivatives. Beyond analytical applications, o- and p-nitrobenzyl groups are readily introducible and removable protecting groups for hydroxyl (RO-H) groups caltech.edugoogle.com. For example, 1-(3'-Nitrobenzyloxy)-4-methoxybenzene can be synthesized from 4-methoxyphenol (B1676288) and 3-nitrobenzyl bromide, demonstrating their direct application in ether formation. The ability to form such ethers and esters underscores their utility in multi-step syntheses where temporary masking of these functionalities is required. The deprotection of o- and p-nitrobenzyl ethers can be achieved under mild conditions, such as treatment with 20% aqueous NaOH in methanol (B129727) at 75 °C, with oxygen being necessary for the reaction caltech.edugoogle.com.

Building Blocks and Intermediates for Complex Molecular Architectures

Nitrobenzyl bromides are recognized as versatile building blocks and intermediates in the construction of diverse and complex molecular architectures fishersci.nofishersci.cachemimpex.comcaltech.eduguidechem.com. Their inherent reactivity, particularly their susceptibility to nucleophilic substitution reactions due to the electron-withdrawing nitro group, allows for the introduction of various functional groups and the creation of sophisticated chemical structures uni.luchemimpex.com.

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

Nitrobenzyl bromides are widely utilized as precursors and intermediates in the synthesis of a broad range of bioactive molecules and pharmaceutical compounds fishersci.nouni.lufishersci.cachemimpex.comcaltech.eduguidechem.comwikipedia.org. Their reactivity enables the formation of diverse derivatives, which are crucial steps in drug development pipelines uni.luchemimpex.com. Specific examples of pharmaceutical intermediates and bioactive molecules where nitrobenzyl bromides play a role include:

Rizatriptan benzoate : p-Nitrobenzyl bromide serves as a starting material in its preparation google.com.

β-lactam antibiotic analogs, cephalosporine (B3213047) analogs, penicillin ester analogs, fusidic acid analogs, and thienamycin (B194209) analogs : p-Nitrobenzyl bromide is used for the esterification of carboxylic acids where deprotection is required in their synthesis google.com.

(R)- and (S)-3-amino-3,4-dihydro-1H-quinolin-2-one : 2-Nitrobenzyl bromide is employed in their preparation.

Alkaloids : o- and p-nitrobenzyl groups have proven useful in the formal syntheses of complex alkaloids such as communesin F and perophoramidine, which possess amide functionalities caltech.edu.

Phenethylamines : Complex nitroalkanes, formed via copper-catalyzed benzylation reactions involving p-nitrobenzyl bromide, are important synthetic intermediates for bioactive molecules like phenethylamines.

This highlights their critical role in medicinal chemistry for creating targeted drug candidates and facilitating multi-step syntheses of complex therapeutic agents chemimpex.com.

Precursors for Agrochemicals

In addition to pharmaceuticals, nitrobenzyl bromides are significant precursors in the synthesis of various agrochemicals, including pesticides and herbicides fishersci.nofishersci.cachemimpex.comcaltech.eduguidechem.comwikipedia.org. For instance, 2-nitrobenzyl esters of carboxylic acid agrochemicals, such as dicamba, can be prepared via halide displacement from 2-nitrobenzyl bromide. These esters are designed to be labile, undergoing cleavage to regenerate the parent carboxylic acid agrochemical when exposed to light, which is critical for controlled release applications in agrochemistry. The ability to introduce the nitro group into aromatic systems makes nitrobenzyl bromides valuable for creating intermediates in this industry chemimpex.com.

Here is a summary of specific molecules and molecule types synthesized/protected using nitrobenzyl bromides:

| Molecule Type/Name | Relevant Nitrobenzyl Isomer | Application/Role |

| Rizatriptan benzoate | p-Nitrobenzyl bromide | Starting material in synthesis google.com |

| β-lactam antibiotic analogs, Cephalosporine analogs, Penicillin ester analogs, Fusidic acid analogs, Thienamycin analogs | p-Nitrobenzyl bromide | Esterification of carboxylic acids for deprotection google.com |

| (R)- and (S)-3-amino-3,4-dihydro-1H-quinolin-2-one | 2-Nitrobenzyl bromide | Preparation |

| Communesin F, Perophoramidine (Alkaloids) | o-NB, p-NB | Protection of amide functionalities in formal syntheses caltech.edu |

| Phenethylamines | p-Nitrobenzyl bromide | Intermediate in synthesis via nitroalkanes |

| Dicamba (carboxylic acid agrochemical) | 2-Nitrobenzyl bromide | Precursor for labile esters for controlled release |

| Cysteine-containing or thiophosphorylated peptides | 2-Nitrobenzyl bromide | Caging in aqueous solution |

| Peptides (general) | o-NB, p-NB | Protection of amine, hydroxyl, sulfhydryl, acid side chains; N-terminal cysteine protection google.comsigmaaldrich.comamericanelements.comgoogle.com |

| Bioactive molecules (general) | All isomers | Intermediate in synthesis, potential drug candidates uni.luchemimpex.comcaltech.edu |

| Agrochemicals (general) | All isomers | Precursor in synthesis fishersci.nofishersci.cachemimpex.comcaltech.eduguidechem.comwikipedia.org |

Structure Reactivity and Structure Application Relationships of Nitrobenzylbromide Derivatives

Impact of Isomeric and Substituent Patterns on Reactivity.nih.govscribd.com

The reactivity of nitrobenzyl bromide is significantly influenced by the position of the nitro group on the benzene (B151609) ring (isomeric effect) and the presence of other substituents. These factors dictate the electron density distribution in the aromatic ring and the stability of reaction intermediates, thereby affecting the rate and mechanism of its reactions.

The nitro group (-NO2) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution reactions by destabilizing the carbocation intermediate. scribd.com Conversely, it activates the ring for nucleophilic aromatic substitution, although this is less common for benzyl (B1604629) halides. In the context of the benzylic bromide, the primary reaction pathway is nucleophilic substitution at the benzylic carbon.

The position of the nitro group—ortho, meta, or para—plays a crucial role in the reactivity of the benzylic bromide. Generally, ortho-substituted benzyl halides tend to solvolyze more slowly than their para-isomers due to steric hindrance, which impedes the approach of the nucleophile and solvation of the transition state. nih.gov However, kinetic studies on the solvolysis of o-nitrobenzyl bromide and p-nitrobenzyl bromide have shown that in many solvents, they react at similar rates. nih.gov This suggests that the electronic effect of the ortho-nitro group can counteract the expected steric hindrance.

The electronic effect of substituents is paramount. Electron-donating groups (EDGs) increase the rate of nucleophilic substitution reactions that proceed through a carbocation-like transition state (SN1 mechanism) by stabilizing the positive charge. For instance, p-methoxybenzyl bromide, which has an electron-donating methoxy (B1213986) group, reacts faster than p-nitrobenzyl bromide with ethanol (B145695). The methoxy group stabilizes the developing carbocation, whereas the nitro group destabilizes it.

Conversely, electron-withdrawing groups (EWGs) like the nitro group decrease the rate of SN1 reactions. However, they can accelerate SN2 reactions by making the benzylic carbon more electrophilic and susceptible to nucleophilic attack. The reactivity of nitrobenzyl bromide is thus a balance of these electronic and steric factors.

A kinetic study on the solvolysis of o-nitrobenzyl bromide and p-nitrobenzyl bromide in various solvents revealed that the ortho-isomer does not always react slower than the para-isomer. nih.gov The role of the ortho-nitro group can be complex, potentially involving intramolecular interactions that influence the reaction rate.

Table 1: Relative Reactivity of Substituted Benzyl Bromides

| Compound | Substituent | Position | Electronic Effect | Expected SN1 Reactivity vs. Benzyl Bromide |

|---|---|---|---|---|

| p-Methoxybenzyl bromide | -OCH3 | para | Electron-donating | Faster |

| Toluene (B28343) | -CH3 | (para) | Electron-donating | Faster |

| Benzyl bromide | -H | - | - | Reference |

| p-Nitrobenzyl bromide | -NO2 | para | Electron-withdrawing | Slower |

| o-Nitrobenzyl bromide | -NO2 | ortho | Electron-withdrawing | Slower (with potential for neighboring group effects) |

| m-Nitrobenzyl bromide | -NO2 | meta | Electron-withdrawing | Slower |

Synthesis and Reactivity of Functionalized Nitrobenzyl Bromide Analogues (e.g., Halogenated Derivatives).researchgate.netscispace.com

The synthesis of functionalized nitrobenzyl bromide analogues allows for the fine-tuning of its chemical properties for various applications. Introducing additional functional groups, such as halogens or hydroxyl groups, can alter the reactivity of the benzylic bromide and introduce new functionalities.

A common method for the synthesis of nitrobenzyl bromides is the bromination of the corresponding nitrotoluene. For instance, p-nitrobenzyl bromide can be synthesized from p-nitrotoluene. researchgate.net A clean synthesis method utilizes a mixture of NaBr-NaBrO3-NaCl for the bromination, which can be performed selectively. researchgate.net Similarly, o-nitrobenzyl bromide can be synthesized from o-nitrotoluene via a free radical bromination reaction.

The synthesis of halogenated nitrobenzyl bromide derivatives can be achieved by starting with the appropriately halogenated nitrotoluene. These compounds are of interest as their reactivity can be modulated by the electronic and steric effects of the halogen substituent.

Functionalized nitrobenzyl bromides with other groups, such as hydroxyl or methoxy groups, have also been synthesized. For example, 2-hydroxy-5-nitrobenzyl bromide is synthesized through a halomethylation procedure. scispace.com This compound is highly reactive and shows selectivity for certain biomolecules. scispace.com The preparative method for 2-methoxy-5-nitrobenzyl bromide is similar, starting from p-nitroanisole. scispace.com

The reactivity of these functionalized analogues is a key aspect of their utility. The presence of additional electron-withdrawing groups, like other halogens, would be expected to further increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack in SN2 reactions. Conversely, electron-donating groups would favor SN1 pathways.

The reactivity of 4-nitrobenzyl bromide itself is characterized by the electron-withdrawing nature of the nitro group, which makes the benzyl bromide more susceptible to nucleophilic substitution reactions. ketonepharma.com This allows for the formation of a variety of derivatives such as ethers, amines, and esters. ketonepharma.com

Table 2: Synthesis of Functionalized Nitrobenzyl Bromide Analogues

| Compound | Starting Material | Key Reagents/Conditions |

|---|---|---|

| p-Nitrobenzyl bromide | p-Nitrotoluene | Bromine, heat |

| o-Nitrobenzyl bromide | o-Nitrotoluene | 40% Hydrobromic acid, 30% hydrogen peroxide, azodiisobutyronitrile |

| 2-Hydroxy-5-nitrobenzyl bromide | - | Halomethylation procedure |

| 2-Methoxy-5-nitrobenzyl bromide | p-Nitroanisole | Parallels the synthesis of the 2-hydroxy derivative |

Quantitative Structure-Activity Relationship (QSAR) Studies related to Nitroaromaticity.nih.govresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the chemical structure of a compound to its biological activity or a particular property. In the context of nitroaromatic compounds, including nitrobenzyl bromide, QSAR studies are often employed to predict their toxic effects and to understand the structural features that contribute to their activity. nih.govresearchgate.netnih.gov

Nitroaromatic compounds are of environmental concern due to their widespread industrial use and potential toxicity. nih.govnih.gov QSAR provides a cost-effective and ethical alternative to extensive animal testing for toxicity assessment. nih.govresearchgate.net These studies are supported by organizations like the OECD and legislation such as REACH. nih.govresearchgate.net

QSAR models for nitroaromatic compounds typically use a variety of molecular descriptors that quantify different aspects of the molecule's structure. These descriptors can be electronic (e.g., charges, orbital energies), steric (e.g., molecular volume, shape), or hydrophobic (e.g., partition coefficient). By correlating these descriptors with experimentally determined activities (such as toxicity to various organisms), a mathematical model can be developed to predict the activity of new or untested compounds.

For nitroaromatic compounds, the presence and position of the nitro group are critical descriptors. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the molecule, which in turn can affect its reactivity and interaction with biological macromolecules.

Several QSAR studies have been conducted to evaluate the toxicity of nitroaromatic compounds. nih.gov These studies have employed various modeling techniques, including Partial Least Squares (PLS), Comparative Molecular Field Analysis (CoMFA), and Support Vector Machines (SVM). nih.gov The goal is to elucidate the toxic mechanisms and to enable the rapid prediction of toxicity for the development of safer chemicals. nih.gov

Table 3: Common Descriptors in QSAR Studies of Nitroaromatic Compounds

| Descriptor Type | Examples | Relevance to Nitroaromaticity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment | The nitro group is a strong electron-withdrawing moiety that significantly alters the electronic landscape of the molecule. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | The size and shape of the molecule influence its ability to interact with biological targets. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects the compound's absorption, distribution, metabolism, and excretion (ADME) properties. |

| Topological | Connectivity indices, Wiener index | Describe the atomic arrangement and branching of the molecule. |

Advanced Research Methodologies and Spectroscopic Analysis in Nitrobenzylbromide Studies

Modern Catalytic Strategies (e.g., N-Heterocyclic Carbene (NHC) Catalysis, Photocatalysis)

Modern catalytic strategies have enabled novel transformations involving nitrobenzyl bromides, often proceeding via single-electron-transfer (SET) processes.

N-Heterocyclic Carbene (NHC) Catalysis: N-Heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for activating nitrobenzyl bromides under reductive conditions. This activation leads to the generation of highly reactive (nitro)benzyl radicals nih.govrsc.orgnih.gov. These radical intermediates can then participate in various coupling reactions. For instance, NHC-catalyzed reductive coupling of nitrobenzyl bromides with activated ketones or imines has been reported, leading to the formation of tertiary alcohol products or enantioenriched 4-substituted 4-aminopyrazolones and 3-substituted 3-aminooxindoles nih.govrsc.orgnih.govrsc.org. This process represents a formal polarity inversion of the benzyl (B1604629) bromide, allowing for direct coupling of two initially electrophilic carbons nih.govnih.gov. The mechanism often involves the NHC catalyst forming a Breslow intermediate, which acts as a single-electron reductant to convert nitrobenzyl bromide into a radical anion intermediate. This radical anion then undergoes further transformations, including C-Br bond cleavage to yield the nitrobenzyl radical nih.gov.

Photocatalysis: Visible light photocatalysis offers an environmentally friendly and energy-sustainable approach for organic transformations involving nitrobenzyl bromides csic.esuni-regensburg.de. Heterogeneous photocatalysts, such as perylene (B46583) diimides (PDI) grafted onto silica (B1680970) matrices, have been successfully employed for the reduction of 4-nitrobenzyl bromide csic.es. In such systems, the photocatalyst, upon visible light excitation, can act as a reducing agent from its first singlet excited state, donating an electron to the nitrobenzyl bromide csic.es. For example, studies have shown that the photocatalytic reduction of 4-nitrobenzyl bromide can yield products like a dimer (e.g., 4,4′-dinitrobibenzyl) or other reductive products, particularly under argon atmosphere in the presence of sacrificial electron donors like amines csic.esprinceton.edu. Copper photocatalysts, such as the bis(diimine)copper(I) complex Cu(dap)2+, have also been demonstrated to reduce 4-nitrobenzyl bromide directly from their photoexcited state, leading to the formation of benzyl radicals that can dimerize princeton.edu. The presence of the nitro group in nitrobenzyl bromide facilitates its one-electron reduction compared to simple benzyl bromide, and it also helps stabilize the resulting radical anion uni-regensburg.de.

Electrochemical Techniques (e.g., Cyclic Voltammetry, Controlled Potential Electrolysis)

Electrochemical techniques, specifically cyclic voltammetry (CV) and controlled potential electrolysis (CPE), are instrumental in understanding the redox behavior and reaction mechanisms of nitrobenzyl bromides.

Cyclic Voltammetry (CV): CV is widely used to investigate the electrochemical reduction mechanism of nitrobenzyl bromides. Studies on 4-nitrobenzyl bromide (p-NBBr) in aprotic solvents like dimethylformamide (DMF) have shown that its reduction involves a first heterogeneous one-electron transfer, leading to the formation of a radical anion researchgate.netcore.ac.ukpsu.edu. This radical anion rapidly undergoes cleavage of the carbon-bromine (C-Br) bond, yielding the corresponding nitrobenzyl radical and a bromide anion researchgate.netcore.ac.ukpsu.edu. The electrochemical mechanism for the p-isomer typically shows a one-electron reduction wave, indicating that the formed radical is relatively persistent at these potentials core.ac.uk. The reduction potential of the nitrobenzyl radical has been estimated, for instance, at -1.68 V vs. SCE for the p-nitrobenzyl radical core.ac.uk.

Controlled Potential Electrolysis (CPE): CPE, also known as bulk electrolysis, complements CV by allowing for the sustained generation of intermediates and products at a specific potential. This technique helps in identifying the nature of the reduction products, which are strongly influenced by the evolution of the radical intermediates researchgate.netcore.ac.uk. For 4-nitrobenzyl bromide, CPE experiments have shown that the one-electron reduction can lead to the formation of a dimer (e.g., 4,4′-dinitrobibenzyl) through radical-radical coupling, or the radical can abstract a hydrogen atom from the solvent (e.g., DMF) to form p-nitrotoluene researchgate.netcore.ac.ukrsc.orggoogle.com. The products yielded after electrolysis are a function of the applied potential researchgate.net. Recent research has also explored the electrochemical reduction of p-nitrobenzyl bromide in ionogel membranes, demonstrating successful controlled potential electrolysis in these solid electrolytes uab.cat.

Table 1: Electrochemical Reduction Potentials of 4-Nitrobenzyl Bromide

| Compound | Technique | Solvent | Reduction Potential (V vs. SCE) | Reference |

| 4-Nitrobenzyl bromide | Cyclic Voltammetry | DMF | -1.00 (first electron transfer) | nih.govcore.ac.uk |

| 4-Nitrobenzyl radical | Cyclic Volmetry | DMF | -1.68 | core.ac.uk |

Spectroscopic Characterization for Mechanistic Elucidation (e.g., EPR Spectroscopy)

Spectroscopic techniques are vital for identifying and characterizing transient intermediates, providing direct evidence for proposed reaction mechanisms.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for detecting and studying paramagnetic species, such as radical intermediates, which are frequently involved in the reactions of nitrobenzyl bromides researchgate.nettandfonline.com. EPR has been employed to investigate the radicals postulated as intermediates in the intramolecular electron transfer and dehalogenation of p-nitrobenzyl bromide in solvents like DMSO and DMFA at room temperature researchgate.nettandfonline.com. In NHC-catalyzed reactions involving nitrobenzyl bromides, EPR studies have been carried out to understand the reaction mechanism, with observations of radical-radical coupling adducts, for example, between TEMPO and the nitrobenzyl radical nih.gov. This direct detection of radical species provides crucial evidence supporting single-electron transfer pathways in these transformations.

Chromatographic and Separation Techniques for Reaction Monitoring and Product Analysis (e.g., HPLC-UV)

Chromatographic techniques are indispensable for monitoring reaction progress, isolating products, and analyzing their purity and composition.

HPLC-UV: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for the analysis and separation of nitrobenzyl bromides and their reaction products. This technique is used for reaction monitoring, product analysis, and the isolation of impurities sielc.compsu.edugoogle.com. For instance, 4-nitrobenzyl bromide can be analyzed using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid sielc.com. For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid sielc.com. HPLC has been utilized to detect and quantify 2-nitrobenzyl bromide, with specific retention times identified for the compound and related impurities like o-nitrotoluene and o-nitrocyclite google.com. The versatility of HPLC-UV allows for both analytical quantification and preparative separation for isolation of compounds sielc.com.

Table 2: HPLC Parameters for 2-Nitrobenzyl Bromide Analysis

| Parameter | Value | Reference |

| Mobile Phase | Methanol (B129727):Water (80:20) | google.com |

| Wavelength | 254 nm | google.com |

| Flow Velocity | 0.8 L/h | google.com |

| Retention Time | 8.4 min (2-nitrobenzyl bromide) | google.com |

| 9.9 min (o-nitrocyclite) | google.com | |

| 3.4 min (o-nitrotoluene) | google.com |

Computational and Theoretical Chemistry Approaches (e.g., Density Functional Theory Studies)

Computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in complementing experimental studies by providing theoretical insights into molecular structures, electronic properties, and reaction mechanisms. While specific detailed research findings solely based on DFT studies of nitrobenzyl bromide were not extensively detailed in the immediate search results, DFT is routinely applied to compounds of this nature to:

Calculate Energetics of Reaction Pathways: DFT can be used to map out potential energy surfaces for proposed reaction mechanisms, including bond dissociation energies (e.g., C-Br bond cleavage), activation barriers for electron transfer, and the stability of various intermediates uni.luuni.luuni.lu. This helps in understanding the feasibility and kinetics of different reaction pathways observed experimentally, such as those involving single-electron transfer or radical formation.

Determine Spectroscopic Properties: Theoretical calculations can predict spectroscopic parameters (e.g., UV-Vis absorption, vibrational frequencies) that can be compared with experimental data, aiding in the assignment and interpretation of observed spectra. For instance, predicted collision cross-section values are available for nitrobenzyl bromide isomers, which are derived from computational methods and useful in mass spectrometry uni.luuni.luuni.lu.

These computational approaches provide a deeper understanding of the fundamental chemical processes governing the behavior of nitrobenzyl bromide, guiding experimental design and interpreting complex results.

Emerging Research Directions and Future Perspectives for Nitrobenzylbromides

Development of Novel Catalytic Systems for Nitrobenzylbromide Transformations

The development of new catalytic systems is crucial for expanding the synthetic versatility of nitrobenzylbromides. Recent advancements have demonstrated the efficacy of various catalysts in facilitating complex transformations.

One notable area of research involves the use of copper(I) complexes, particularly those bearing alkylated 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) ligands. These water-soluble copper(I) complexes have been successfully employed in low-power microwave-assisted one-pot azide-alkyne cycloaddition reactions in aqueous media. This catalytic system enables the synthesis of disubstituted 1,2,3-triazoles from terminal alkynes, organic halides, and sodium azide (B81097), achieving moderate yields of up to 80% for 1,4-disubstituted-1,2,3-triazoles. Furthermore, the reaction of terminal alkynes, formaldehyde, and sodium azide catalyzed by these systems has afforded 2-hydroxymethyl-2H-1,2,3-triazoles in high yields, up to 99% mdpi.comnih.gov. These catalysts have shown promising reusability, maintaining activity for up to five consecutive cycles when immobilized on supports like multi-walled carbon nanotubes (CNT) treated with nitric acid and NaOH mdpi.comnih.gov.

Another significant development is the generation of nitrobenzyl radical intermediates from nitrobenzyl bromides using N-heterocyclic carbene (NHC) catalysis under reductive conditions. This approach represents a novel reaction mode for NHC catalysis, enabling the reductive coupling of initially electrophilic nitrobenzyl bromides with activated ketones or imines. This catalytic activation opens new avenues for organic synthesis and the creation of functional molecules nih.gov. Additionally, the electrochemical behavior of 4-nitrobenzyl bromide has been explored, indicating its potential as a catalyst in electrocatalytic systems for various preparations researchgate.net.

Integration into Multicomponent Reactions and One-Pot Syntheses

For instance, 4-nitrobenzyl bromide has been utilized in a straightforward, catalyst-free one-pot synthesis of dithiocarbamates under solvent-free conditions. This reaction involves the use of various amines and carbon disulfide, highlighting the utility of nitrobenzyl bromide as a key reagent in constructing complex molecular backbones efficiently researchgate.net. The benefits of such approaches include good to excellent yields, shorter reaction times, simplified experimental procedures, and easy work-up, aligning with both economic and ecological objectives researchgate.net. The expansion of one-pot, sequential multi-step reactions is a significant area of research due to their improved atom economy, efficiency in forming multiple bonds, and savings in time and energy, all while minimizing waste and pollution mdpi.com.

Advancements in Sustainable and Atom-Economical Processes for this compound Applications

The principles of green chemistry, particularly atom economy, are increasingly influencing the design of synthetic routes involving nitrobenzylbromides. Atom economy refers to the efficiency with which atoms from starting materials are incorporated into the final product, thereby minimizing waste generation jocpr.comwjarr.com. Higher atom economy signifies a more sustainable and environmentally friendly reaction jocpr.com.

Research efforts are focused on developing processes that embody these principles. An exemplary advancement is the "Solar Photothermochemical Reaction and Supercritical CO2 Work up" for the preparation of pure p-nitrobenzyl bromide. This method represents a fully green process, emphasizing atom-efficient bromination and the elimination of organic effluents, thus offering significant potential for sustainable industrial practice scilit.com. Such approaches align with the broader goals of green chemistry, which include reducing waste, minimizing energy consumption, and limiting the use of hazardous substances throughout the entire lifecycle of a chemical product, from raw material sourcing to disposal wjarr.comrroij.com. By prioritizing renewable feedstocks and optimizing reaction conditions, these advancements aim to enhance sustainability without compromising functionality or economic viability wjarr.com.

Q & A

Q. How can contradictory data on this compound’s stability under varying pH conditions be resolved?

- Methodological Answer : Conduct kinetic studies under controlled pH (2–12) using UV-Vis spectroscopy to track degradation (λmax ~270 nm). Compare results with computational models (DFT for hydrolysis pathways). If discrepancies persist, perform Arrhenius analysis to identify temperature-dependent degradation mechanisms. Publish raw kinetic datasets and code for peer validation .

Q. What strategies optimize regioselectivity in this compound-mediated alkylation reactions?

- Methodological Answer : Use steric/electronic directing groups (e.g., para-nitro vs. meta-substituents) to control alkylation sites. Screen solvents (DMF, THF) and bases (K₂CO₃, DBU) to influence transition states. Validate selectivity via X-ray crystallography or NOESY NMR. Contrast experimental outcomes with DFT-predicted transition state energies .

Q. How can researchers reconcile conflicting mechanistic proposals for this compound’s nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : Design isotope-labeling experiments (e.g., ¹⁵N in NO₂ group) to track bond cleavage. Use stopped-flow NMR to capture intermediates. Compare kinetic isotope effects (KIE) with computational simulations (e.g., Gaussian). Publish a contradiction matrix (TRIZ model) to evaluate competing hypotheses .

Q. What computational methods best predict this compound’s reactivity in multi-step syntheses?

- Methodological Answer : Combine molecular docking (AutoDock) for steric effects and DFT (B3LYP/6-31G*) for electronic parameters. Validate predictions with experimental Hammett plots (σ values for substituents). Share computational input/output files in open repositories (e.g., Zenodo) for peer replication .

Data Presentation & Literature Review Guidelines

- For Manuscripts : Tabulate synthetic yields, spectral data, and computational results using LaTeX or R Markdown. Avoid redundancy between text and tables; highlight statistically significant trends (p < 0.05) .

- For Literature Reviews : Use SciFinder or Reaxys to map historical synthesis routes. Critically evaluate sources via the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose), excluding non-peer-reviewed platforms like .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。